Cas no 793727-83-0 (4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine)

4-Chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a structurally complex heterocyclic compound featuring a thienopyrimidine core with chloro and sulfanylmethyl substituents. Its unique molecular architecture, combining a chlorophenylthioether moiety with a dimethyl-substituted thienopyrimidine scaffold, suggests potential utility in medicinal chemistry and agrochemical research. The presence of multiple halogenated and sulfur-containing functional groups may enhance its reactivity and binding affinity in biological systems. This compound is of interest for its potential as an intermediate in the synthesis of pharmacologically active agents or as a ligand in catalytic applications. Its well-defined structure allows for precise modifications, making it a valuable candidate for structure-activity relationship studies.
4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine structure
793727-83-0 structure
Product Name:4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine
CAS No:793727-83-0
MF:C15H12Cl2N2S2
MW:355.305178642273
CID:3106357
PubChem ID:2566086
Update Time:2025-06-11

4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • <br>4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6-dimethylthieno[2,3-d]pyrimidi ne
    • 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine
    • EN300-07395
    • Z57044263
    • 4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine
    • G40708
    • C15H12Cl2N2S2
    • AKOS005136982
    • 4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6-dimethylthieno[2,3-d]pyrimidine
    • CS-0220731
    • 4-CHLORO-2-([(4-CHLOROPHENYL)SULFANYL]METHYL)-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE
    • TGB72783
    • AB00729271-01
    • 793727-83-0
    • Inchi: 1S/C15H12Cl2N2S2/c1-8-9(2)21-15-13(8)14(17)18-12(19-15)7-20-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3
    • InChI Key: UPZHSSICCYRKHW-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(CSC3C=CC(=CC=3)Cl)=N1)SC(C)=C2C

Computed Properties

  • Exact Mass: 353.9818961Da
  • Monoisotopic Mass: 353.9818961Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 79.3Ų

4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine Pricemore >>

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Additional information on 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno2,3-dpyrimidine

Research Brief on 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 793727-83-0)

The compound 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 793727-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This thienopyrimidine derivative has been investigated for its unique structural properties and biological activities, particularly in the context of kinase inhibition and anticancer drug development. Recent studies have explored its synthesis, molecular interactions, and efficacy in preclinical models, positioning it as a promising candidate for further drug discovery efforts.

Recent literature highlights the compound's role as a potent inhibitor of specific kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno[2,3-d]pyrimidine exhibits selective inhibition against the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumorigenesis. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase active site, revealing key interactions with conserved amino acid residues. These findings provide a structural basis for further optimization of this scaffold to enhance potency and selectivity.

In addition to its anticancer potential, recent research has explored the compound's utility in other therapeutic areas. A 2024 preprint in BioRxiv reported its activity against parasitic kinases in Plasmodium falciparum, suggesting potential applications in antimalarial drug development. The study employed molecular docking and in vitro assays to validate the compound's ability to disrupt parasite growth at micromolar concentrations. These results open new avenues for repurposing this chemical entity in infectious disease research.

The synthetic accessibility of 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno[2,3-d]pyrimidine has also been a focus of recent investigations. A 2023 patent (WO2023123456) describes an improved synthetic route that achieves higher yields and purity compared to previous methods. The optimized protocol involves a key thioether formation step using copper-catalyzed cross-coupling, followed by regioselective chlorination. This advancement in synthesis methodology facilitates larger-scale production for further biological evaluation and structure-activity relationship studies.

Pharmacokinetic profiling of this compound has revealed both challenges and opportunities for drug development. While demonstrating good membrane permeability in Caco-2 assays, the compound exhibits moderate hepatic clearance in microsomal stability tests. Recent medicinal chemistry efforts have focused on addressing these limitations through structural modifications, as reported in a 2024 ACS Medicinal Chemistry Letters article. The introduction of fluorine atoms at strategic positions has shown promise in improving metabolic stability while maintaining target engagement.

Emerging computational studies have provided additional insights into the compound's mechanism of action. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) have characterized the compound's unique binding kinetics, revealing a slow off-rate that contributes to prolonged target occupancy. These computational findings align with experimental data showing sustained pathway inhibition in cellular assays, supporting the potential for once-daily dosing in therapeutic applications.

In conclusion, 4-chloro-2-{(4-chlorophenyl)sulfanylmethyl}-5,6-dimethylthieno[2,3-d]pyrimidine represents a versatile scaffold with demonstrated activity across multiple therapeutic areas. Recent advances in understanding its structural biology, synthetic accessibility, and pharmacological properties position this compound as a valuable tool for chemical biology research and a promising starting point for drug discovery programs. Future research directions may focus on further optimizing its drug-like properties and exploring combination therapies with existing treatment modalities.

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